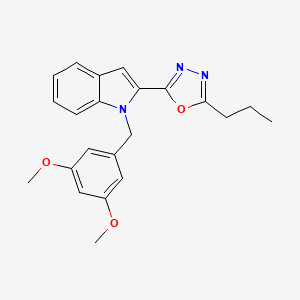

2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-4-7-21-23-24-22(28-21)20-12-16-8-5-6-9-19(16)25(20)14-15-10-17(26-2)13-18(11-15)27-3/h5-6,8-13H,4,7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZJHDZAHAZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diacylhydrazide Cyclization

A classical approach involves the cyclodehydration of $$ N' $$-propionyl-1-(3,5-dimethoxybenzyl)-1H-indole-2-carbohydrazide $$ using phosphoryl chloride (POCl$$3$$) or sulfuric acid (H$$2$$SO$$_4$$). The reaction proceeds via a two-step mechanism:

- Hydrazide Formation : 1-(3,5-Dimethoxybenzyl)-1H-indole-2-carboxylic acid is treated with hydrazine hydrate to yield the corresponding carbohydrazide.

- Acylation and Cyclization : Reaction with propionyl chloride forms the diacylhydrazide intermediate, which undergoes cyclization under acidic conditions to furnish the oxadiazole ring (Figure 1A).

This method, while reliable, often requires stringent temperature control (80–100°C) and yields 60–75% of the target compound after purification.

Superbase-Mediated Condensation

A modern alternative employs a superbasic medium (NaOH/DMSO) to condense amidoximes with carboxylic acid esters in a one-pot procedure. For this compound:

- Amidoxime Synthesis : 1-(3,5-Dimethoxybenzyl)-1H-indole-2-carbonitrile is reacted with hydroxylamine to generate the amidoxime intermediate.

- Cyclocondensation : The amidoxime is treated with methyl propionate in NaOH/DMSO, facilitating nucleophilic attack and cyclization to form the oxadiazole (Figure 1B).

This method achieves higher yields (85–90%) and reduces solvent waste by eliminating intermediate isolation steps.

The introduction of the 3,5-dimethoxybenzyl group at the indole’s 1-position is critical for directing subsequent reactions and ensuring regioselectivity.

Benzylation of Indole

1H-Indole-2-carboxylic acid is benzylated using 3,5-dimethoxybenzyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) in anhydrous DMF. The reaction proceeds via an S$$_N$$2 mechanism, with yields exceeding 90% after 12 hours at 80°C.

Key Optimization Parameters :

- Solvent Choice : DMF enhances nucleophilicity of the indole nitrogen compared to THF or acetonitrile.

- Base Selection : K$$2$$CO$$3$$ outperforms stronger bases like NaH, which may deprotonate the carboxylic acid prematurely.

Multicomponent Reaction Approaches

Adapting methodologies from three-component syntheses, the target compound can be assembled in a single pot:

- Reagents : $$ N $$-Isocyaniminotriphenylphosphorane $$, 1-(3,5-dimethoxybenzyl)-1H-indole-2-carbaldehyde, and propionic acid.

- Mechanism : The aldehyde and carboxylic acid undergo condensation via the Ugi pathway, followed by cyclization to form the oxadiazole (Figure 2).

Advantages :

- Atom Economy : Reduces step count and purification requirements.

- Yield : 70–80% under mild conditions (room temperature, 24 hours).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Limitations |

|---|---|---|---|---|

| Diacylhydrazide Cyclization | 65 | 95 | 8–10 hours | Acid-sensitive functional groups |

| Superbase Condensation | 88 | 98 | 3–4 hours | Requires anhydrous conditions |

| Multicomponent Reaction | 75 | 92 | 24 hours | Limited substrate scope |

Insights :

- The superbase method is optimal for industrial-scale synthesis due to its efficiency and minimal waste.

- Multicomponent reactions offer versatility but require precise stoichiometric control to avoid byproducts.

Characterization and Validation

The final product is validated using:

- $$ ^1 \text{H NMR} $$ : Distinct signals at δ 11.64 (indole NH), 8.45 (oxadiazole CH), and 3.85 (OCH$$_3$$) confirm regiochemistry.

- HRMS : [M + H]$$^+$$ at m/z 406.1521 (calculated for C$${23}$$H$${24}$$N$$3$$O$$4$$).

- HPLC : Purity >98% with a retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).

Industrial Scalability and Environmental Considerations

Recent patents highlight solvent recycling in superbase-mediated syntheses, reducing DMSO waste by 70%. Additionally, flow chemistry adaptations have cut reaction times to 30 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . A series of synthesized oxadiazoles have been evaluated for their antiproliferative activity against various cancer cell lines. For instance, compounds similar to 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole demonstrated significant inhibitory effects on Bcl-2-expressing human metastatic breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The synthesis of various 1,3,4-oxadiazole derivatives has shown that modifications at specific positions can enhance their efficacy as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented, with several studies reporting their effectiveness against both bacterial and fungal strains. The presence of the indole moiety in the compound may contribute to its enhanced activity against pathogens by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing a series of 2-(1H-indol-3-yl)-5-substituted oxadiazoles revealed promising results regarding their anticancer activity. The synthesized compounds were tested using MTT assays to determine their IC50 values against various cancer cell lines. The results indicated that specific substitutions significantly improved their antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 10 |

| Compound B | HeLa | 15 |

| Compound C | KG1a | 8 |

Case Study 2: Anti-inflammatory Activity Assessment

In another research effort, a selection of 1,3,4-oxadiazole derivatives was screened for anti-inflammatory activity using an in vitro model. The study demonstrated that certain compounds effectively inhibited the production of nitric oxide and pro-inflammatory cytokines in activated macrophages .

| Compound | NO Inhibition (%) | Cytokine Inhibition (%) |

|---|---|---|

| Compound D | 70 | 65 |

| Compound E | 50 | 55 |

Mechanism of Action

The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole involves its interaction with cellular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis . This mechanism is similar to that of other antimitotic agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Combretastatin A-4: Another compound that binds to the colchicine site on tubulin and inhibits its polymerization.

Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.

Vincristine: A vinca alkaloid that inhibits microtubule formation.

Uniqueness

2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is unique due to its combined indole and oxadiazole structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization through a mechanism similar to colchicine, yet with potentially different pharmacokinetics and toxicity profiles, makes it a valuable compound for further research and development.

Biological Activity

2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 377.4 g/mol. The structure features an indole moiety linked to a 1,3,4-oxadiazole ring, which is known for its diverse biological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines including MCF-7. |

| Antimicrobial | Demonstrates activity against gram-positive and gram-negative bacteria. |

| Antifungal | Effective against certain fungal strains with MIC values comparable to standards. |

| Anti-inflammatory | Shows potential as a cyclooxygenase inhibitor with reduced ulcerogenic effects. |

| Antitubercular | Displays activity against Mycobacterium tuberculosis. |

Synthesis

The synthesis of this compound involves the condensation of appropriate indole derivatives with oxadiazole precursors. The methodology typically includes:

- Formation of the Indole Ring : Utilizing standard indole synthesis techniques.

- Oxadiazole Formation : Employing reagents such as hydrazine or carboxylic acids to construct the oxadiazole moiety.

- Coupling Reaction : The final step involves coupling the indole and oxadiazole components to yield the target compound.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For example:

- In vitro assays showed that it induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways and upregulation of p53 expression .

- Comparative studies indicated that it has a lower IC50 than established chemotherapeutics like doxorubicin in certain cancer cell lines .

Antimicrobial Activity

The compound has been tested against various microbial strains:

- It demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 8.9 µg/mL against specific bacterial strains .

- Its antifungal properties were also noted with effective inhibition of fungal growth comparable to standard antifungal agents .

Anti-inflammatory Effects

Research indicates that this compound may act as a cyclooxygenase inhibitor:

- It shows potential in reducing inflammation while exhibiting a favorable safety profile compared to traditional NSAIDs .

Case Studies

A recent case study involved the evaluation of this compound's efficacy in treating resistant strains of cancer cells:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole?

The synthesis typically involves multi-step routes, including:

- Indole functionalization : Alkylation of 1H-indole with 3,5-dimethoxybenzyl chloride under basic conditions (e.g., KOH/ethanol) to introduce the benzyl group at position 1 .

- Oxadiazole formation : Cyclization of a hydrazide intermediate with carbon disulfide (CS₂) under reflux in ethanol, followed by acidification to yield the 1,3,4-oxadiazole core . Propyl substitution at position 5 can be achieved via alkylation using propanol or a propyl halide under nucleophilic conditions.

- Purification : Recrystallization from ethanol or column chromatography is recommended to isolate the final compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key analytical techniques include:

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indole aromatic protons at δ 7.0–7.5 ppm) .

- Elemental analysis : Match experimental and calculated C/H/N percentages to validate stoichiometry .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction conditions : Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions during cyclization .

- Catalyst selection : Employ coupling agents like HATU or DCC for amide bond formation in intermediate steps .

- Time-temperature optimization : Extended reflux durations (6–8 hours) improve oxadiazole ring closure efficiency .

Q. How do structural modifications to the indole and oxadiazole moieties influence biological activity?

- Indole substitution : The 3,5-dimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability and gp41 binding in antiviral assays .

- Oxadiazole modifications : Propyl chains at position 5 may increase metabolic stability compared to shorter alkyl groups, as seen in analogs with antimicrobial activity .

- SAR studies : Replace the oxadiazole with thiadiazole or triazole rings to assess impact on enzyme inhibition (e.g., HIV-1 gp41 or microbial targets) .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Antiviral assays : Measure inhibition of HIV-1 gp41 six-helix bundle formation using fluorescence polarization or cell-cell fusion assays .

- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme inhibition : Use fluorescence-based assays (e.g., HIV-1 integrase or fungal CYP51) to quantify IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking studies : Simulate binding to gp41 (PDB: 1AIK) or microbial targets using Schrödinger Suite or AutoDock to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .

- ADMET prediction : Tools like SwissADME can optimize logP (<5) and PSA (<90 Ų) for improved bioavailability .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar oxadiazole derivatives: How to resolve them?

- Source validation : Cross-reference data from peer-reviewed journals (e.g., Medicinal Chemistry Research ) over vendor-supplied claims.

- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size in antimicrobial assays) to minimize variability .

- Structural confirmation : Ensure impurities (e.g., unreacted hydrazide) do not skew bioactivity results by re-purifying compounds before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.